molecular formula C9H10N2 B1291878 2-Amino-3,6-dimethylbenzonitrile CAS No. 90557-26-9

2-Amino-3,6-dimethylbenzonitrile

Cat. No.: B1291878
CAS No.: 90557-26-9
M. Wt: 146.19 g/mol
InChI Key: CGNLDKGRHWONKS-UHFFFAOYSA-N
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Description

2-Amino-3,6-dimethylbenzonitrile: is an organic compound with the molecular formula C9H10N2. It is a derivative of benzonitrile, where the benzene ring is substituted with amino and methyl groups at specific positions. This compound is known for its applications in various fields, including medical research, environmental research, and industrial research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3,6-dimethylbenzonitrile typically involves the reaction of 2,6-dimethylbenzonitrile with ammonia or an amine source under specific conditions. One common method is the reaction of 2,6-dimethylbenzonitrile with ammonia in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale hydrogenation processes using high-pressure reactors. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3,6-dimethylbenzonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form corresponding amines.

    Substitution: The methyl groups can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Electrophilic reagents such as bromine (Br2) or chlorinating agents under controlled conditions.

Major Products:

Scientific Research Applications

2-Amino-3,6-dimethylbenzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development and as a building block for active pharmaceutical ingredients.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-3,6-dimethylbenzonitrile involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The nitrile group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. These interactions can modulate various cellular pathways, including signal transduction and enzyme activity .

Comparison with Similar Compounds

  • 2-Amino-4,5-dimethylbenzonitrile
  • 2-Amino-3,5-dimethylbenzonitrile
  • 2-Amino-3,4-dimethylbenzonitrile

Comparison: 2-Amino-3,6-dimethylbenzonitrile is unique due to the specific positioning of the amino and methyl groups on the benzene ring. This structural arrangement can influence its reactivity and interaction with other molecules. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it a valuable compound for specific applications .

Properties

IUPAC Name

2-amino-3,6-dimethylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-6-3-4-7(2)9(11)8(6)5-10/h3-4H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGNLDKGRHWONKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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